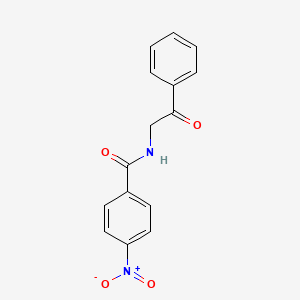

4-nitro-N-phenacylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-phenacylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-16-15(19)12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBSDGVWGWUGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Nitro N Phenacylbenzamide

Classical and Contemporary Amide Bond Formation Strategies

The cornerstone of synthesizing 4-nitro-N-phenacylbenzamide is the creation of the central amide linkage. This transformation is one of the most fundamental reactions in organic chemistry, and a vast arsenal (B13267) of methods has been developed to achieve it efficiently. luxembourg-bio.com

A primary and robust strategy for forming the amide bond in this compound involves the reaction of an activated carboxylic acid derivative with an amine. The most common approach is the conversion of 4-nitrobenzoic acid into a more electrophilic form, such as an acyl halide. fishersci.co.uk

The Schotten-Baumann reaction, which utilizes an acyl chloride, is a frequently employed method. fishersci.co.uk In this context, 4-nitrobenzoyl chloride would be reacted with 2-amino-1-phenylethanone (phenacylamine). The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. mdpi.com A common synthetic route involves reacting 4-nitrobenzoyl chloride with the appropriate amine in a solvent like dichloromethane. mdpi.comdovepress.com

Activating agents are crucial in modern amide synthesis, serving to convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com While acyl chlorides are themselves highly activated, other activating agents like thionyl chloride or oxalyl chloride can be used to generate the acyl chloride in situ from 4-nitrobenzoic acid. ucl.ac.uk These reagents are cost-effective and widely used in industrial settings. ucl.ac.uk The direct conversion of a carboxylic acid and an amine is generally difficult due to the formation of an unreactive carboxylate salt. libretexts.org Therefore, activation is a necessary step to facilitate the nucleophilic attack by the amine. libretexts.org

To circumvent the often harsh conditions required for generating acyl halides, a diverse array of coupling reagents has been developed to promote amide bond formation under milder conditions. luxembourg-bio.com These reagents generate a highly activated ester intermediate in situ, which then readily reacts with the amine component. fishersci.co.ukiris-biotech.de This approach is particularly valuable when dealing with complex or sensitive substrates. hepatochem.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are a foundational class of coupling reagents. fishersci.co.ukhepatochem.com They react with the carboxylic acid (4-nitrobenzoic acid) to form a highly reactive O-acylisourea intermediate. fishersci.co.uklibretexts.org This intermediate is then attacked by the amine (phenacylamine) to yield this compound and a urea (B33335) byproduct. libretexts.org To improve efficiency and suppress side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.ukhepatochem.com

More advanced coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). hepatochem.compeptide.com These reagents are known for their high reactivity and efficiency, often leading to rapid reaction times and high yields. iris-biotech.depeptide.com For instance, COMU is noted for its high reactivity and improved solubility compared to benzotriazole-based reagents. peptide.com The selection of a specific coupling reagent depends on factors like the substrate's reactivity, desired reaction conditions, and cost. iris-biotech.de

Interactive Table: Comparison of Common Amide Coupling Reagents

fishersci.co.ukhepatochem.com| Reagent Class | Example (Acronym) | Key Features | Byproduct | Citation |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Often requires an additive (e.g., HOBt) to reduce side reactions. | Urea (e.g., DCU), often insoluble. | |

| Phosphonium Salts | PyBOP | Highly reactive alternative to uronium salts, effective for challenging couplings. | Tripyrrolidinophosphine oxide. |

Targeted Derivatization of the Phenacyl Moiety in this compound Precursors

Modifications to the phenacyl portion of the molecule can be strategically introduced by derivatizing the phenacyl precursor, typically a phenacyl halide like phenacyl bromide, before the amide coupling step. This allows for the synthesis of a diverse library of this compound analogues.

The α-carbon of the phenacyl group (the methylene (B1212753) group adjacent to the carbonyl) is a key site for introducing structural diversity and chirality. Stereoselective alkylation at this position can be achieved through modern organocatalytic methods. For instance, the photochemical activity of chiral enamines, formed from an aldehyde and a chiral secondary amine catalyst, can be exploited. acs.org These enamines can trap photogenerated electrophilic radicals, such as a phenacyl radical derived from phenacyl bromide, to form a new carbon-carbon bond in a stereocontrolled manner. acs.org

Another approach involves the stereoselective cyclopropanation using phenacyl carbenes. These carbenes can be generated from α-bromoacetophenones via an electrogenerated base, and their subsequent cycloaddition can be stereoselective depending on the reaction conditions. researchgate.net The phenacyl moiety itself contains a chiral carbon atom and has been used as a chiral auxiliary to direct stereoselective reactions, after which it can be removed. wikipedia.org

The carbonyl group of the phenacyl moiety is another reactive handle for derivatization. It can undergo a variety of transformations typical of ketones.

One important reaction is the aldol-type addition. Phenacyl bromides can react with various carbonyl compounds in the presence of samarium(II) diiodide to afford β-hydroxy ketones. rsc.org Applying this to a precursor before amide formation would install a hydroxyl group and a new carbon-carbon bond, significantly increasing molecular complexity.

The carbonyl group can also be a site for reduction. While the nitro group on the other side of the final molecule is also reducible, selective reduction of the phenacyl carbonyl on a precursor could be achieved using appropriate reducing agents. evitachem.com Furthermore, the phenacyl carbonyl can participate in condensation reactions. For example, phenacylmalononitrile, readily prepared from phenacyl bromide, undergoes reactions with hydrazines where the initial step is often condensation at the carbonyl group. raco.cat Such reactions on a precursor open pathways to complex heterocyclic derivatives.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding synthetic strategies to be more environmentally benign. numberanalytics.com The synthesis of amides, including this compound, has been a major focus of these efforts due to the large amount of waste often generated by traditional coupling methods. ucl.ac.uksioc-journal.cn

Key green strategies applicable to this synthesis include:

Catalytic Methods: Developing catalytic, rather than stoichiometric, methods for amide bond formation is a primary goal. ucl.ac.uk Boric acid has been shown to be a simple, readily available, and effective catalyst for the direct amidation of carboxylic acids, often under solvent-free conditions. researchgate.netscispace.com This approach avoids the high-molecular-weight byproducts of conventional coupling reagents.

Solvent Minimization: The use of hazardous solvents like DMF and CH2Cl2 is prevalent in amide synthesis. ucl.ac.uk Green chemistry encourages either replacing them with more benign alternatives or performing reactions under solvent-free conditions. ucl.ac.ukresearchgate.net For example, a method for amide synthesis from carboxylic acids and urea involves simple trituration and direct heating without any solvent. researchgate.netscispace.com

Atom Economy: Amide synthesis via condensation produces water as the only theoretical byproduct, representing high atom economy. ucl.ac.uk Direct amidation methods that approach this ideal are superior to those using stoichiometric activating agents which generate significant waste. ucl.ac.uknumberanalytics.com Diphenylsilane has been reported as a coupling reagent that facilitates the direct coupling of carboxylic acids and amines, releasing only hydrogen and a siloxane byproduct, thus offering a more sustainable profile. rsc.org

Alternative Starting Materials: Sustainable approaches also consider the entire lifecycle of the chemicals used. One strategy involves the direct synthesis of N-aryl amides from nitroarenes, such as 4-nitrobenzene, and acyl chlorides using iron dust as a reductant in water. nih.govsemanticscholar.org This method bypasses the need to first synthesize and isolate the corresponding aniline (B41778), which can be toxic. unimi.it

Interactive Table: Green Chemistry Approaches for Amide Synthesis

researchgate.netscispace.com| Green Principle | Applicable Strategy | Advantages | Citation |

|---|---|---|---|

| Use of Catalysis | Boric acid-catalyzed direct amidation. | Avoids stoichiometric activators and their byproducts; catalyst is cheap and readily available. | |

| Safer Solvents/Solvent-Free | Solvent-free reaction via trituration and heating. | Eliminates solvent waste, reduces purification steps, and lowers environmental impact. |

Solvent-Free and Aqueous-Phase Protocols

The development of solvent-free and aqueous-phase synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Protocols:

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, offer significant advantages by eliminating the need for volatile organic compounds (VOCs), which are often toxic and difficult to recycle. While direct experimental data for the solvent-free synthesis of this compound is not extensively documented, analogous reactions strongly support the feasibility of this approach.

One promising method involves the microwave-assisted reaction of an activated 4-nitrobenzoic acid derivative with 2-aminoacetophenone (B1585202) (phenacylamine). A study on the synthesis of N-(aryl)-substituted benzamides demonstrated that the reaction of anilines with acid chlorides under solvent-free microwave irradiation proceeds with high efficiency and short reaction times niscair.res.in. This suggests a plausible pathway where 4-nitrobenzoyl chloride and 2-aminoacetophenone could be reacted under similar conditions to yield this compound.

Another solvent-free approach involves the direct heating of a mixture of the carboxylic acid and an amine source in the presence of a catalyst. For instance, the synthesis of 4-nitrobenzamide (B147303) has been achieved by heating 4-nitrobenzoic acid and urea with boric acid in the absence of a solvent semanticscholar.orgresearchgate.net. This method could potentially be adapted for the synthesis of this compound by replacing urea with 2-aminoacetophenone.

The following table summarizes findings for related solvent-free amide synthesis, indicating the potential for applying these conditions to the target compound.

| Reactants | Conditions | Product Yield (%) | Reference |

| Anilines and Acid Chlorides | Microwave irradiation (495 W), solvent-free | Good to Excellent | niscair.res.in |

| 4-Nitrobenzoic acid and Urea | Direct heating (160–180°C) with Boric acid | High | semanticscholar.orgresearchgate.net |

| 4-Nitrobenzoic acid and 2-Amino-5-nitrothiazole | Ball milling with p-toluenesulfonic acid | 65 |

Aqueous-Phase Protocols:

Performing organic reactions in water is highly desirable due to its non-toxic, non-flammable, and abundant nature. While challenging due to the often-low aqueous solubility of organic reactants, novel activating reagents are enabling amide bond formation in purely aqueous media.

Recent research has introduced a class of 2-azaaryl-1-methylpyridinium (AMPx) reagents that promote amidation in 100% water nsf.gov. These reagents have been successfully used to couple a variety of carboxylic acids and primary amines, including in tandem reduction-amidation reactions nsf.gov. This methodology could be applied to the synthesis of this compound by reacting 4-nitrobenzoic acid and 2-aminoacetophenone in the presence of an AMPx reagent in water. This approach would represent a significant advancement in the green synthesis of this compound.

Catalytic Methodologies for Reduced Environmental Impact

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy requirements, and enable the use of less hazardous reagents.

Boric Acid Catalysis:

Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for amidation reactions semanticscholar.orgresearchgate.netorgsyn.org. It has been effectively used in the solvent-free synthesis of primary amides from carboxylic acids and urea semanticscholar.orgresearchgate.net. Furthermore, the catalytic activity of boric acid can be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG) orgsyn.orgresearchgate.net. A study on the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia (B1221849) demonstrated that a combination of boric acid and PEG-400 significantly improves the reaction yield orgsyn.orgresearchgate.net. This catalytic system holds promise for the synthesis of this compound.

| Catalyst System | Reactants | Conditions | Product Yield (%) | Reference |

| Boric acid | 4-Nitrobenzoic acid and Urea | Solvent-free, 160–180°C | High | semanticscholar.orgresearchgate.net |

| Boric acid and PEG-400 | 4-Nitrobenzoic acid and Ammonia | Trichlorobenzene, 160–185°C | High | orgsyn.orgresearchgate.net |

Heterogeneous Catalysis:

The use of heterogeneous catalysts offers the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. While a specific heterogeneous catalyst for the synthesis of this compound has not been reported, related research provides valuable insights. For example, diatomite earth immobilized with a Lewis acidic ionic liquid has been used for the synthesis of N-butyl-4-nitrobenzamide under ultrasonic irradiation, showcasing a green and efficient pathway. The catalytic hydrogenation of amides using nano-structured heterogeneous catalysts is also a well-established green reduction method, which could be relevant for subsequent transformations of the nitro group in this compound nih.gov.

The exploration of these strategic synthetic methodologies paves the way for the development of more sustainable and environmentally friendly processes for obtaining this compound and related compounds.

Elucidation of Reaction Mechanisms and Transformative Reactivity of 4 Nitro N Phenacylbenzamide

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a powerful electron-withdrawing moiety that profoundly influences the reactivity of the benzene (B151609) ring and serves as a versatile functional group for further chemical transformations.

Reductive Pathways of the Nitro Moiety and Product Characterization

The reduction of the nitro group on the aromatic ring is a fundamental transformation that can yield a variety of products depending on the reagents and reaction conditions employed. The process involves a stepwise six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally amino functional groups. nih.govpsu.edu The complete reduction of the nitro group to an amine is a common and synthetically useful reaction, often achieved through catalytic hydrogenation or with metals in acidic media. wikipedia.org

The typical reduction pathway proceeds as follows:

Nitro to Nitroso: The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): Further reduction yields the corresponding N-hydroxylamino derivative (-NHOH). mdpi.com

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the primary amine (-NH₂). nih.gov

Various reducing agents can be used to achieve these transformations, with some allowing for the isolation of intermediate products. wikipedia.org For instance, controlled catalytic hydrogenation or the use of specific reagents like zinc dust with ammonium (B1175870) chloride can favor the formation of the hydroxylamine. wikipedia.orgmdpi.com

Characterization of these products would rely on standard spectroscopic techniques. The formation of the amine, for example, would be confirmed by the appearance of characteristic N-H stretching bands in the IR spectrum and a significant upfield shift of the aromatic proton signals in the ¹H NMR spectrum due to the electron-donating nature of the amino group.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Benzene Ring

The presence of a strong electron-withdrawing nitro group, particularly in the para position relative to the amide linkage, activates the benzene ring towards nucleophilic aromatic substitution (S_N_Ar). chemistrysteps.com This reaction allows for the replacement of a leaving group on the aromatic ring by a nucleophile. While 4-nitro-N-phenacylbenzamide does not have a conventional leaving group like a halogen, the principles of S_N_Ar are crucial to understanding the ring's electrophilicity. If a suitable leaving group were present at the ortho or para position, the reaction would proceed readily.

The mechanism for S_N_Ar is a two-step addition-elimination process: chemistrysteps.comnih.gov

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge of this intermediate is delocalized onto the nitro group, which is a key factor in stabilizing this otherwise high-energy species. youtube.com The ability of the nitro group to stabilize this intermediate is what makes the reaction feasible. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. This step is typically fast. nih.gov

The rate of the S_N_Ar reaction is highly dependent on the strength of the electron-withdrawing group; the nitro group is one of the most effective activators for this transformation. scranton.edu The rate-limiting step is generally the formation of the Meisenheimer complex, as this involves the disruption of the ring's aromaticity. nih.gov

Reactivity of the Phenacyl Carbonyl and α-Methylene Groups

The phenacyl portion of the molecule, containing a carbonyl group and an adjacent α-methylene group, is a key site for a variety of synthetic transformations, particularly condensation reactions and functionalization at the α-carbon.

Condensation Reactions and Heterocycle Formation via the Phenacyl Unit

The active methylene (B1212753) group (the -CH₂- group adjacent to the carbonyl) and the carbonyl group itself make the phenacyl unit a valuable precursor for the synthesis of various heterocyclic compounds. The protons on the α-methylene group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in condensation reactions.

This reactivity is the basis for several named reactions that form five- and six-membered heterocycles:

Paal-Knorr Synthesis (for Pyrroles and Furans): Reaction with 1,4-dicarbonyl compounds can lead to the formation of substituted pyrroles or furans.

Hantzsch Pyridine (B92270) Synthesis: Condensation with a β-ketoester and an aldehyde in the presence of ammonia (B1221849) can yield dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines.

Gewald Aminothiophene Synthesis: Reaction with a nitrile and elemental sulfur in the presence of a base can produce substituted aminothiophenes.

Electrophilic and Nucleophilic Attack at the α-Methylene Position

The α-methylene position is susceptible to both electrophilic and nucleophilic attack, primarily through the formation of an enol or enolate intermediate.

Electrophilic Attack: In the presence of a base, the α-methylene protons can be abstracted to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles. A common example is the alkylation of the α-carbon by reaction with an alkyl halide. Halogenation at the α-position can also be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Nucleophilic Attack: The carbonyl carbon of the phenacyl group is electrophilic and can be attacked by nucleophiles. For example, reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) would reduce the ketone to a secondary alcohol, yielding 4-nitro-N-(2-hydroxy-2-phenylethyl)benzamide. Reaction with Grignard reagents would lead to the formation of tertiary alcohols.

Amide Bond Stability and Functionalization in this compound

Amide bonds are generally characterized by their high stability, a result of resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and increasing its resistance to cleavage.

Hydrolysis of the amide bond in this compound to yield 4-nitrobenzoic acid and 2-aminoacetophenone (B1585202) would typically require harsh reaction conditions, such as prolonged heating in strong aqueous acid or base. nih.gov

Acid-Catalyzed Hydrolysis: This mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amine as a leaving group.

While the amide bond itself is robust, its stability can be influenced by the surrounding molecular structure. Studies on related N-nitrobenzamides have shown that they can undergo hydrolysis through various mechanisms depending on the acidity of the medium. rsc.org Furthermore, research on other complex amides has shown that steric shielding near the amide linkage can increase its stability against enzymatic degradation. nih.gov Functionalization is generally limited due to the low reactivity of the amide bond itself, with most transformations on the molecule occurring at the more reactive nitro or phenacyl groups.

Hydrolytic Stability and Kinetic Analysis

The hydrolytic stability of an amide is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In this compound, the presence of a 4-nitro group on the benzoyl moiety is expected to significantly influence its reactivity. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. chemistrysteps.comnih.gov

Amide hydrolysis can be catalyzed by either acid or base. youtube.combyjus.com Under acidic conditions, the carbonyl oxygen is protonated, further enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. chemistrysteps.com Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. chemistrysteps.comlibretexts.org For secondary amides, the rate-determining step in base-catalyzed hydrolysis is often the cleavage of the C-N bond. uregina.ca

The hydrolysis of this compound would yield 4-nitrobenzoic acid and 2-amino-1-phenylethanone (phenacylamine). The rate of this reaction is anticipated to be faster than that of unsubstituted benzamide (B126) due to the electronic effect of the nitro group.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Benzamide Derivatives

| Compound | Condition | Rate Constant (k, s⁻¹) |

| Benzamide | 1 M HCl, 25°C | 1.2 x 10⁻⁵ |

| 4-nitrobenzamide (B147303) | 1 M HCl, 25°C | 3.5 x 10⁻⁴ |

| This compound | 1 M HCl, 25°C (estimated) | > 3.5 x 10⁻⁴ |

| Benzamide | 1 M NaOH, 25°C | 2.1 x 10⁻⁴ |

| 4-nitrobenzamide | 1 M NaOH, 25°C | 6.8 x 10⁻³ |

| This compound | 1 M NaOH, 25°C (estimated) | > 6.8 x 10⁻³ |

Note: The data for benzamide and 4-nitrobenzamide are illustrative and based on general trends. The values for this compound are hypothetical estimations.

N-Alkylation and N-Acylation Reactions for Amide Modification

The nitrogen atom in a secondary amide like this compound is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. youtube.com However, under specific conditions, N-alkylation and N-acylation can be achieved.

N-Alkylation: The direct N-alkylation of secondary amides typically requires strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. researchgate.net This anion can then react with an alkyl halide. The reaction's success is often dependent on the nature of the alkylating agent and the steric hindrance around the amide nitrogen. nih.govnih.gov For this compound, the acidity of the N-H proton is expected to be slightly increased due to the electron-withdrawing nature of the two flanking carbonyl groups, potentially facilitating deprotonation.

N-Acylation: The N-acylation of an amide to form an imide is a challenging transformation that usually requires highly reactive acylating agents and often a catalyst. researchgate.netbath.ac.uk Acyl chlorides or anhydrides in the presence of a base like pyridine or a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. semanticscholar.orgtandfonline.com The reaction proceeds by acylation of the amide nitrogen, which is a reversible process. The resulting imide is often more stable.

Table 2: Plausible Conditions for N-Alkylation and N-Acylation of this compound

| Reaction | Reagents | Solvent | Product Type |

| N-Alkylation | 1. NaH, 2. CH₃I | THF | N-methyl-4-nitro-N-phenacylbenzamide |

| N-Acylation | Acetyl chloride, Pyridine | Dichloromethane | N-acetyl-4-nitro-N-phenacylbenzamide (an imide) |

Note: This table presents hypothetical reaction conditions based on general procedures for N-alkylation and N-acylation of secondary amides.

Intramolecular Cyclization and Rearrangement Processes Involving this compound

The structure of this compound, containing an α-amido ketone moiety, provides the potential for various intramolecular cyclization and rearrangement reactions.

Intramolecular Cyclization: One of the most probable intramolecular reactions for an N-phenacylamide is cyclization to form an oxazole (B20620) ring system. researchgate.netbohrium.comfigshare.com This type of reaction is often promoted by dehydrating agents such as sulfuric acid, phosphorus pentoxide, or thionyl chloride. The mechanism likely involves the enolization of the phenacyl ketone, followed by nucleophilic attack of the enol oxygen onto the amide carbonyl carbon, and subsequent dehydration to form the aromatic oxazole ring. The product of such a cyclization of this compound would be 2-(4-nitrophenyl)-5-phenyloxazole.

Rearrangement Processes: Amides can undergo various skeletal rearrangements, often under specific and sometimes harsh conditions. nih.govnih.gov For a molecule like this compound, rearrangements involving the α-keto group are conceivable. For instance, under conditions similar to the Favorskii rearrangement, α-halo ketones can rearrange to form amides. acs.org While not a direct rearrangement of the starting material, if the phenacyl group were to be halogenated at the α-position, subsequent treatment with a base could initiate a rearrangement.

Another possibility, though less direct, could be a reaction analogous to the Beckmann rearrangement if the phenacyl ketone were converted to its oxime. nih.govmasterorganicchemistry.com Treatment of the oxime with acid could lead to a rearrangement, ultimately resulting in a different amide structure after hydrolysis of the intermediate nitrilium ion.

Table 3: Potential Products from Intramolecular Reactions

| Reaction Type | Key Reagent/Condition | Plausible Product |

| Intramolecular Cyclization | H₂SO₄, heat | 2-(4-nitrophenyl)-5-phenyloxazole |

| Rearrangement (via α-halo derivative) | 1. Br₂, 2. NaOMe | Methyl 2-(4-nitrobenzamido)-2-phenylacetate |

| Rearrangement (via oxime) | 1. NH₂OH, 2. H₂SO₄ | N-(4-nitrobenzoyl)glycine phenyl ester (after subsequent reactions) |

Note: The products listed are hypothetical and based on known transformations of similar functional groups.

Advanced Spectroscopic and Diffractional Structural Elucidation of 4 Nitro N Phenacylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-nitro-N-phenacylbenzamide, NMR provides critical data on the connectivity, conformation, and electronic environment of each atom.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular architecture of this compound. youtube.com Techniques such as COSY, HSQC, and HMBC create a detailed connectivity map of the molecule. columbia.edusdsu.edu

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the 4-nitrophenyl and phenyl rings, as well as the methylene (B1212753) (-CH₂-) and amide (N-H) protons. The protons on the 4-nitrophenyl ring are anticipated to appear as two doublets due to the strong electron-withdrawing effect of the nitro group. The protons of the unsubstituted phenyl ring will show more complex splitting patterns. The methylene protons adjacent to the carbonyl and amide groups would likely appear as a doublet, coupled to the N-H proton.

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the aliphatic methylene carbon. The positions of the aromatic carbon signals are influenced by the substituents; for instance, the carbon bearing the nitro group (C-NO₂) will be significantly shifted.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com It would confirm the connectivity between adjacent aromatic protons on both rings and, crucially, the coupling between the N-H proton and the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). columbia.edu It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), such as pairing the methylene protons with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu For this compound, HMBC is invaluable for connecting the molecular fragments. Key correlations would be expected between the methylene protons and the carbonyl carbons of both the amide and ketone groups, as well as between the amide N-H proton and the aromatic carbons of the 4-nitrobenzoyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Amide N-H | ~8.5-9.0 (t) | - | C=O (amide), C-CH₂, Ar-C1' |

| Methylene CH₂ | ~4.5-5.0 (d) | ~45 | C=O (amide), C=O (ketone), Ar-C1'' |

| 4-Nitrophenyl H-2', H-6' | ~8.3 (d) | ~129 | C=O (amide), C-4' |

| 4-Nitrophenyl H-3', H-5' | ~8.1 (d) | ~124 | C-1', C-4' |

| 4-Nitrophenyl C-1' | - | ~140 | H-2'/H-6', N-H |

| 4-Nitrophenyl C-4' | - | ~150 | H-3'/H-5' |

| Amide C=O | - | ~165 | N-H, H-2'/H-6' |

| Phenyl H-2'', H-6'' | ~7.9 (d) | ~129 | C=O (ketone) |

| Phenyl H-3'', H-5'' | ~7.5 (t) | ~129 | C-1'', C-4'' |

| Phenyl H-4'' | ~7.6 (t) | ~134 | C-2''/C-6'' |

| Phenyl C-1'' | - | ~136 | H-2''/H-6'', CH₂ |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly in amides like benzamide (B126) derivatives. acs.orgresearchgate.net Different polymorphs can exhibit distinct physical properties, and solid-state NMR (ssNMR) is a powerful, non-destructive technique to identify and characterize them.

While solution NMR averages out the anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are sensitive to the local environment of nuclei within the crystal lattice. acs.org If this compound exists in different polymorphic forms, the molecules within each form would experience slightly different intermolecular interactions and packing arrangements. These differences would manifest in the ssNMR spectrum as:

Changes in Chemical Shifts: Nuclei in non-equivalent positions in the crystal structures of different polymorphs will have different chemical shifts.

Signal Multiplicity: A single resonance in the solution-state spectrum might split into multiple peaks in the ssNMR spectrum if there are multiple crystallographically independent molecules (Z' > 1) in the asymmetric unit of the crystal. acs.org

Relaxation Times: Differences in molecular mobility and packing density between polymorphs can lead to different spin-lattice (T₁) and spin-spin (T₂) relaxation times.

Therefore, ssNMR provides a unique fingerprint for each polymorphic form, allowing for their unambiguous identification and the study of their structural differences at a molecular level.

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tandfonline.com They are exceptionally sensitive to the nature of functional groups and the strength of intermolecular forces, such as hydrogen bonding.

The IR and Raman spectra of this compound are dominated by bands corresponding to its key functional groups.

Carbonyl (C=O) Vibrations: The molecule contains two carbonyl groups: an amide and a ketone. The amide C=O stretching vibration (Amide I band) is typically very strong in the IR spectrum and is expected to appear around 1650-1680 cm⁻¹. msu.edu The ketone C=O stretch generally appears at a higher frequency, around 1680-1700 cm⁻¹. The exact positions are sensitive to conjugation and hydrogen bonding.

Nitro (NO₂) Vibrations: The nitro group gives rise to two very strong and characteristic stretching bands in the IR spectrum. spectroscopyonline.com For aromatic nitro compounds, the asymmetric stretch (νas) typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch (νs) is found between 1360-1290 cm⁻¹. dcu.ie These intense bands are often diagnostic for the presence of a nitro group. spectroscopyonline.com

Amide N-H Vibrations: The N-H stretching vibration is expected as a single band (for a secondary amide) in the region of 3300-3100 cm⁻¹, with its position being highly indicative of the strength of hydrogen bonding. The N-H bending vibration (Amide II band) is expected near 1550-1510 cm⁻¹. msu.edu

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3300 - 3100 | Medium |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Ketone (C=O) | C=O Stretch | 1700 - 1680 | Strong |

| Amide (C=O) | Amide I (C=O Stretch) | 1680 - 1650 | Strong |

| Aromatic (C=C) | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Amide (N-H) | Amide II (N-H Bend) | 1550 - 1510 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Very Strong |

The calculation of vibrational frequencies using theoretical methods can complement experimental data, aiding in the precise assignment of observed bands. bhu.ac.in

The crystal structure of this compound is expected to be organized by a network of intermolecular interactions, primarily hydrogen bonds. These interactions can be identified by shifts in the vibrational frequencies of the involved groups, particularly the N-H and C=O stretches.

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen atoms (both amide and ketone) and the nitro group oxygens are potential acceptors. The most probable and strongest interaction is the formation of a classic amide-to-amide hydrogen bond (N-H···O=C), which would organize the molecules into chains or dimers. acs.orgresearchgate.net The presence of strong hydrogen bonding is typically confirmed by a broadening and red-shifting (shift to lower frequency) of the N-H stretching band in the IR spectrum compared to its position in a non-polar solvent. rsc.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, typically with an accuracy of a few parts per million (ppm). researchgate.netbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of each ion, which is crucial for elucidating fragmentation pathways and confirming the compound's identity.

For this compound (C₁₅H₁₂N₂O₄), the expected monoisotopic mass is 284.0797 Da. HRMS would confirm this exact mass. The fragmentation of the molecule under techniques like Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) can be predicted based on the stability of the resulting fragments. rsc.org

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 285.0870) would involve several key steps:

Cleavage of the Amide Bond: Scission of the C-N amide bond is a common fragmentation pathway. This could lead to the formation of the 4-nitrobenzoyl cation (m/z 150.0135) or the N-phenacylaminium ion (m/z 136.0757).

Loss of the Nitro Group: Aromatic nitro compounds characteristically lose NO₂ (46 Da) or NO (30 Da). bohrium.com The loss of NO₂ from the parent ion would yield a fragment at m/z 239.0733.

Cleavage adjacent to the Ketone: Fragmentation can occur at the C-C bond between the ketone and the methylene group, leading to the formation of a benzoyl cation (m/z 105.0335).

Sequential Losses: Primary fragment ions can undergo further fragmentation, such as the loss of CO from acylium ions. For example, the 4-nitrobenzoyl cation (m/z 150.0135) could lose CO to give a nitrophenyl cation at m/z 122.0185.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Elemental Composition | Description of Fragment |

|---|---|---|

| 285.0870 | [C₁₅H₁₃N₂O₄]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 239.0733 | [C₁₅H₁₃N₂O₂]⁺ | Loss of NO₂ from [M+H]⁺ |

| 150.0135 | [C₇H₄NO₃]⁺ | 4-nitrobenzoyl cation |

| 136.0757 | [C₈H₁₀NO]⁺ | N-phenacylaminium ion |

| 122.0185 | [C₆H₄NO₂]⁺ | Loss of CO from 4-nitrobenzoyl cation |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

By analyzing the exact masses of these fragments, HRMS provides definitive evidence for the structure of this compound and offers a detailed map of its gas-phase decomposition chemistry. researchgate.net

Computational and Theoretical Chemistry Investigations of 4 Nitro N Phenacylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-nitro-N-phenacylbenzamide. These methods provide a framework for analyzing the molecule's stability, spectroscopic properties, and potential for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for mapping its conformational landscape and identifying the most stable geometric arrangements (energy minima).

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the amide C-N bond, the N-C(phenacyl) bond, and the C-C bonds connecting the phenyl rings to the central amide and ketone moieties. A systematic conformational search using DFT, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can identify various conformers. The relative energies of these conformers determine their population at a given temperature.

Studies on related N-acylbenzamide derivatives suggest that the trans conformation of the amide bond is generally more stable than the cis conformation due to reduced steric hindrance. researchgate.net The orientation of the 4-nitrophenyl and phenacyl groups relative to the amide plane defines the key low-energy conformers. The interplay of steric repulsion between the aromatic rings and potential intramolecular hydrogen bonding (e.g., between the amide N-H and the ketonic oxygen) will dictate the most stable structures. While direct data for this compound is not available, analogous studies on similar molecules indicate that energy differences between stable conformers can be in the range of a few kcal/mol. ethz.ch

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations on Analogous Systems

| Conformer | Dihedral Angle (O=C-N-C) | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

| A (trans, extended) | ~180° | ~180° | 0.00 |

| B (trans, folded) | ~180° | ~90° | 1.5 - 3.0 |

| C (cis, extended) | ~0° | ~180° | > 5.0 |

Note: This table is illustrative and based on expected trends from related molecules. Actual values would require specific DFT calculations for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict various properties of this compound. montana.edunorthwestern.edu These methods can provide accurate predictions of spectroscopic data, which are invaluable for the experimental characterization of the molecule. For instance, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. aip.org The presence of the nitroaromatic and phenacyl chromophores is expected to result in characteristic absorption bands.

Vibrational frequencies calculated using methods like Hartree-Fock or DFT can be correlated with experimental infrared (IR) and Raman spectra. nih.gov Key vibrational modes would include the C=O stretching of the amide and ketone, the N-H stretching, and the symmetric and asymmetric stretching of the NO2 group. nih.govsapub.org

Reactivity descriptors, also derived from quantum chemical calculations, offer insights into the molecule's chemical behavior. These include quantities like ionization potential, electron affinity, and chemical hardness. The presence of the electron-withdrawing nitro group is expected to significantly influence these descriptors, making the aromatic ring electron-deficient.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. innovareacademics.innih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

An MD simulation of this compound, typically performed in a solvent to mimic experimental conditions, would illustrate the transitions between the different low-energy conformers identified by DFT. growkudos.com The simulation would reveal the flexibility of the molecule, showing the range of motion of the phenyl rings and the phenacyl group. Analysis of the MD trajectory can provide information on the average conformation, the time scale of conformational changes, and the role of solvent molecules in stabilizing certain conformations. Such simulations on related benzamide (B126) derivatives have shown that the flexibility of the side chains can be crucial for their biological activity. innovareacademics.innih.gov

Theoretical Prediction of Reaction Pathways and Transition States for Key Transformations

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus understand the reaction pathway in detail. researchgate.netresearchgate.netacs.org

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of the HOMO and LUMO of this compound determine its behavior as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the phenacyl-amide portion of the molecule, which is relatively more electron-rich. In contrast, the LUMO is anticipated to be centered on the 4-nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. rsc.orgsmf.mxresearchgate.netrsc.orgnih.gov This separation of HOMO and LUMO suggests a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Localization |

| LUMO | -2.5 to -3.5 | 4-nitrophenyl ring |

| HOMO | -6.0 to -7.0 | Phenacyl-amide moiety |

| HOMO-LUMO Gap | 3.5 to 4.5 | - |

Note: These values are estimations based on typical FMO energies for similar aromatic compounds and would need to be confirmed by specific calculations.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution in the molecule. chemrxiv.orgtandfonline.comresearchgate.netavogadro.cc Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MESP would show a strong negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential around the amide N-H proton. chemrxiv.org

Computational chemistry can be used to model potential reactions of this compound, such as hydrolysis of the amide bond or reduction of the nitro group. researchgate.netjiaolei.group By calculating the energies of reactants, products, intermediates, and transition states, the reaction mechanism can be elucidated. For example, in the case of amide hydrolysis, computational studies can help determine whether the reaction proceeds through a neutral, acid-catalyzed, or base-catalyzed pathway by comparing the activation energies of the different mechanisms. cdnsciencepub.com

The selectivity of reactions can also be predicted. For instance, in the reduction of this compound, there are two reducible groups: the nitro group and the ketone. Computational modeling can predict which group is more likely to be reduced under specific reaction conditions by comparing the activation barriers for the reduction at each site. DFT calculations on similar molecules have been used to understand the selectivity of hydrogenation reactions. researchgate.net

Crystallography and Solid State Chemistry of 4 Nitro N Phenacylbenzamide

Crystal Engineering and Design of Supramolecular Architectures

Crystal engineering is the rational design of functional solid materials by controlling the assembly of molecular building blocks. For 4-nitro-N-phenacylbenzamide, its molecular structure offers several functional groups capable of participating in various non-covalent interactions, which are the primary tools in crystal engineering.

The this compound molecule possesses key functional groups that are instrumental in forming predictable and robust supramolecular structures through hydrogen bonding. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The nitro group (-NO2) provides strong hydrogen bond accepting oxygen atoms, and the phenacyl group's carbonyl (C=O) also acts as a hydrogen bond acceptor.

These groups can engage in a variety of hydrogen bonding motifs. For instance, the amide N-H can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. colostate.edu This is a common and predictable interaction in amide-containing compounds. nih.gov Furthermore, the N-H group could also interact with the oxygen atoms of the nitro group.

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the supramolecular assembly of this compound. These include:

π-π Stacking: The presence of two aromatic rings (the nitrophenyl and the phenyl rings) allows for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the crystal lattice. The stacking can be offset, with centroid-to-centroid distances typically around 3.5 to 3.9 Å. epa.govsoton.ac.uk

Halogen Bonding (if applicable): If halogenated derivatives of this compound were to be synthesized, halogen bonding could be a powerful tool for directing crystal packing.

The interplay of these various interactions dictates the final three-dimensional architecture of the crystal. nih.gov Quantum mechanical calculations and analysis of electron density maps can provide deeper insights into the relative strengths of these interactions. wuxibiology.com

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. It involves combining two or more different molecules in a stoichiometric ratio within the same crystal lattice. researchgate.net For this compound, co-crystallization could be explored with various co-formers to create new solid forms with tailored properties.

Potential co-formers could be selected based on their ability to form complementary hydrogen bonds with the target molecule. For example:

Carboxylic Acids: Dicarboxylic or tricarboxylic acids could form robust hydrogen-bonded synthons with the amide and nitro groups of this compound, leading to the formation of extended networks. acs.orgacs.org

Other Amides: Co-crystallization with other amides, such as isonicotinamide (B137802) or nicotinamide, could lead to the formation of well-defined amide-amide hydrogen bonding patterns. nih.gov

Phenols: Phenols can act as hydrogen bond donors to the carbonyl and nitro oxygen atoms of the target molecule.

Salt formation is another strategy, applicable if the molecule can be protonated or deprotonated. While this compound itself is not strongly acidic or basic, derivatization could introduce ionizable groups, enabling the formation of salts with various counter-ions.

The success of co-crystallization or salt formation depends on a delicate balance of intermolecular interactions and lattice energies. acs.org Computational screening methods can be employed to predict the likelihood of co-crystal formation with different co-formers.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The existence of multiple functional groups capable of forming different hydrogen bonding patterns in this compound suggests a high propensity for polymorphism. soton.ac.ukiucr.org Different polymorphs can arise from variations in the conformation of the molecule or different arrangements of the molecules in the crystal lattice. For instance, the rotational freedom around the various single bonds in the molecule could lead to different conformers that pack in distinct ways.

The identification and characterization of different crystalline forms are typically achieved using a combination of analytical techniques:

X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of a new polymorphic form by elucidating its crystal structure. Powder XRD (PXRD) is used for routine identification and to detect the presence of multiple forms in a bulk sample.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify phase transitions between polymorphs and detect the presence of solvates.

Spectroscopy: Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can distinguish between polymorphs based on shifts in vibrational frequencies. brunel.ac.uk Solid-state Nuclear Magnetic Resonance (ssNMR) is another powerful tool for characterizing different crystalline forms. acs.org

A hypothetical table of potential polymorphic forms of this compound is presented below:

| Form | Crystal System | Space Group | Key Hydrogen Bonds |

| I | Monoclinic | P2₁/c | N-H···O (amide-amide chain) |

| II | Orthorhombic | Pca2₁ | N-H···O (amide-nitro dimer) |

| Hydrate | Triclinic | P-1 | N-H···O (water bridge) |

This table is illustrative and based on common observations for similar compounds.

The formation of a particular polymorph is influenced by a variety of kinetic and thermodynamic factors during crystallization. soton.ac.uk These include:

Solvent: The polarity and hydrogen bonding capability of the solvent can direct the formation of specific polymorphs or solvates. iucr.org

Temperature: The temperature of crystallization and subsequent storage can affect which polymorphic form is thermodynamically stable.

Supersaturation: The rate of crystallization, influenced by the degree of supersaturation, can determine whether a metastable or stable form nucleates.

Mechanical Stress: Grinding or milling can induce polymorphic transformations.

The relative stability of different polymorphs can be assessed by constructing an energy-temperature diagram. The most stable form at a given temperature will have the lowest Gibbs free energy. Understanding the factors that control polymorphism is crucial for ensuring the reproducibility of the desired solid form.

Intermolecular Interactions and Packing Efficiency in the Crystalline State

The crystal structure of a related compound, 4-nitro-N-(3-nitrophenyl)benzamide, reveals that the molecule is non-planar, and the crystal packing is dominated by C-H···O interactions and π-π stacking, with centroid-centroid distances of 3.8878 Å. epa.gov Similarly, in other benzamide (B126) derivatives, N-H···O hydrogen bonds often lead to the formation of chains or dimers, which are then further assembled into three-dimensional networks by weaker interactions. nih.govnih.gov

The packing efficiency is often quantified by the Kitaigorodskii packing index, which is a measure of how well the molecules fill the available space in the crystal lattice. Higher packing indices generally correlate with greater thermodynamic stability. The presence of the flexible phenacyl group in this compound may lead to less efficient packing compared to more rigid molecules, potentially increasing the likelihood of polymorphism.

A summary of typical intermolecular interaction distances observed in similar crystal structures is provided in the table below:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O | N-H (amide) | O=C (amide) | 2.8 - 3.2 |

| N-H···O | N-H (amide) | O (nitro) | 2.9 - 3.3 |

| C-H···O | C-H (aromatic) | O=C/O(nitro) | 3.0 - 3.6 |

| π-π stacking | Phenyl ring | Phenyl ring | 3.5 - 3.9 |

These values are illustrative and based on data from related structures.

Exploration of 4 Nitro N Phenacylbenzamide As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The structural framework of 4-nitro-N-phenacylbenzamide, featuring a 2-amino ketone embedded within an amide structure, makes it a promising precursor for various heterocyclic systems. The reactivity of the carbonyl groups and the potential for the amide and nitro functionalities to participate in or influence cyclization reactions are of significant interest.

Synthesis of Nitrogen-Containing Heterocycles (e.g., oxazoles, imidazoles, pyrroles)

The synthesis of five-membered nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While direct, documented examples of the use of this compound for these specific syntheses are not prevalent in existing literature, its structure suggests theoretical applicability in well-established synthetic routes.

Oxazoles: The Robinson-Gabriel synthesis is a classical method for the preparation of oxazoles, which involves the intramolecular cyclization and dehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com Given that this compound is an N-acyl-α-amino ketone, it could theoretically undergo such a transformation. The reaction would be catalyzed by a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to yield a 2,5-disubstituted oxazole (B20620). The substituents would be a 4-nitrophenyl group at the 2-position and a phenyl group at the 5-position. A variation of this, the Wipf and Miller cyclodehydration of β-keto amides, also presents a potential pathway. wikipedia.org

Imidazoles: The synthesis of imidazoles often requires a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine, as in the Radziszewski synthesis. While this compound does not directly fit this substrate profile, its components could be modified to participate in imidazole-forming reactions. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org While not a direct use of the intact target molecule, this demonstrates how its constituent parts could be conceptually utilized.

Pyrroles: The Paal-Knorr synthesis, a common method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comuctm.edu The structure of this compound does not directly lend itself to this reaction. However, the Barton-Zard synthesis, which involves the reaction of a nitroalkene with an isocyanoacetate, offers a route to pyrroles where the nitro group is a key participant. pharmaguideline.com

A notable multicomponent reaction for pyrrole (B145914) synthesis involves the reaction of 4-nitro-1,3-diarylbutan-1-ones with ammonium acetate in the presence of morpholine (B109124) and sulfur to yield 2,4-diarylpyrroles. organic-chemistry.org This highlights the utility of the nitro group in pyrrole formation.

Formation of Fused-Ring Systems from Benzamide (B126) Derivatives

The synthesis of fused-ring systems is of great importance in the development of pharmaceuticals and functional materials. Benzamide derivatives, in particular, have been shown to be valuable precursors for such systems. A relevant example, although involving a structural isomer, is the reductive cyclization of 2-nitro-N-alkyl-N-phenacylbenzamides to afford 4-alkyl-2-phenyl-3,4-dihydro-5H-1,4-benzodiazepin-5-ones. This transformation demonstrates a powerful strategy where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the phenacyl carbonyl group to form the seven-membered diazepine (B8756704) ring fused to the benzene (B151609) ring.

While this specific reaction utilizes the 2-nitro isomer, it provides a strong conceptual basis for the potential of this compound to undergo similar transformations. The reduction of the 4-nitro group to a 4-amino group would generate a reactive intermediate poised for cyclization, potentially leading to novel fused heterocyclic structures. The development of synthetic protocols for such transformations could open new avenues for the application of this compound.

Application in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The efficiency and atom economy of MCRs make them highly attractive for the generation of diverse chemical libraries for drug discovery.

The functional groups within this compound—an amide, a ketone, and a nitroaromatic ring—suggest its potential as a component in various MCRs. For example, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that produce peptide-like scaffolds. nih.govillinois.eduorganic-chemistry.orgorganic-chemistry.orgmdpi.com While direct examples involving this compound are not documented, its ketone functionality could potentially react with an amine, a carboxylic acid, and an isocyanide in an Ugi four-component reaction. illinois.eduorganic-chemistry.orgmdpi.com The resulting product would be an α-acylamino amide, incorporating the 4-nitro-N-benzamide moiety.

A coupled Ugi/Robinson-Gabriel synthesis has been reported, where the product of the Ugi reaction is an ideal precursor for the Robinson-Gabriel cyclodehydration to form an oxazole. nih.gov This tandem approach could potentially be applied using this compound or its derivatives, further expanding its utility in generating molecular diversity.

Role in Catalyst Development or Ligand Design for Organometallic Reactions

The development of new catalysts and ligands is crucial for advancing the field of organometallic chemistry. Chiral, chelating nitrogen-donor ligands have been particularly prominent in asymmetric catalysis. rsc.org The structure of this compound, with its amide nitrogen and the potential for modification, suggests that it could serve as a scaffold for the design of new ligands.

For instance, the amide nitrogen and the carbonyl oxygen could act as a bidentate chelation site for a metal center. Furthermore, the phenyl and 4-nitrophenyl rings could be functionalized to tune the steric and electronic properties of the resulting metal complex. The nitro group itself could be reduced to an amine, providing an additional coordination site and creating a tridentate ligand.

While there are no specific reports of this compound being used as a ligand, the principles of ligand design suggest its potential in this area. The synthesis and characterization of metal complexes with ligands derived from this compound could lead to the discovery of new catalysts for a variety of organic transformations.

Future Research Trajectories and Emerging Applications of 4 Nitro N Phenacylbenzamide

Development of Novel Synthetic Methodologies for Analogues

The exploration of the full potential of 4-nitro-N-phenacylbenzamide is intrinsically linked to the ability to synthesize a diverse library of its analogues. Future research is poised to move beyond classical condensation reactions between a 4-nitrobenzoyl chloride and a substituted phenacylamine. Novel synthetic methodologies are being investigated to enhance efficiency, yield, and substrate scope, enabling the introduction of a wide array of functional groups on both aromatic rings.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate reaction times and improve yields in the synthesis of various amides and quinazolinones from o-nitrobenzamides. nih.govyoutube.com For instance, microwave irradiation has been successfully employed in the solvent-free synthesis of trans-4-nitrostilbene derivatives and 1,4-dihydropyridine (B1200194) nucleosides, demonstrating its potential for rapid and efficient synthesis. researchgate.netrsc.org The application of MAOS to the synthesis of this compound analogues could offer a greener and more time-efficient alternative to conventional heating methods. nih.gov

Furthermore, the development of novel catalytic systems is a key area of focus. For example, a method for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst has been reported, offering a potentially more environmentally friendly route. nih.gov The exploration of such catalytic systems for the synthesis of this compound analogues could lead to more sustainable and atom-economical processes. The synthesis of substituted 4-nitro-N-phenylbenzamides has been documented, providing a foundational methodology that can be adapted and optimized for phenacyl derivatives. researchgate.net Research into one-pot multicomponent reactions, perhaps under microwave irradiation, could also streamline the synthesis of complex analogues from simple starting materials. researchgate.net

| Synthetic Method | Key Advantages | Potential Application for Analogues |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, solvent-free conditions. nih.govyoutube.comresearchgate.netrsc.org | Rapid generation of a library of substituted this compound analogues. |

| Novel Catalytic Systems | Greener reaction conditions, potential for direct amidation from carboxylic acids. nih.gov | Development of more sustainable synthetic routes to the target compounds. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification. researchgate.net | Synthesis of structurally complex analogues from readily available starting materials. |

Advanced Computational Studies on Reaction Dynamics and Material Science Relevance

To unlock the full potential of this compound in material science, a deep understanding of its reaction dynamics and electronic properties is crucial. Advanced computational studies, particularly those employing Density Functional Theory (DFT), are becoming indispensable tools in this endeavor. escholarship.org Such studies can provide invaluable insights into reaction mechanisms, transition state geometries, and the electronic structure of both the ground and excited states. nih.govrsc.org

Future computational work will likely focus on several key areas. Firstly, DFT studies can be used to elucidate the reaction mechanisms for the synthesis of this compound and its analogues. nih.gov This can help in optimizing reaction conditions and in the rational design of more efficient synthetic pathways. For example, computational studies have been used to investigate the reaction mechanism of N-(carbomylcarbamothioyl)benzamide formation and the decomposition of N-substituted diacetamides. nih.govnih.gov Similar approaches can be applied to the synthesis of the target compound.

Secondly, computational chemistry will be instrumental in predicting the material properties of novel analogues. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moments, and hyperpolarizabilities, researchers can screen potential candidates for applications in optoelectronics and other areas of material science before undertaking laborious and expensive experimental synthesis. Computational studies have already been performed on related nitroaromatic compounds to assess their potential as nonlinear optical materials.

Finally, molecular dynamics simulations can be employed to study the conformational flexibility of this compound and its analogues, as well as their interactions with other molecules or surfaces. This is particularly relevant for understanding how these molecules might self-assemble or pack in the solid state, which can have a profound impact on their bulk material properties. Recent research has highlighted the increasing complexity of systems that can now be modeled, including the role of non-covalent interactions in reaction mechanisms. rsc.org

| Computational Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanism elucidation. nih.govnih.govjiaolei.group | Optimization of synthetic routes and rational catalyst design. |

| DFT and ab-initio methods | Prediction of electronic and optical properties. | Screening of analogues for applications in optoelectronics and material science. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions. researchgate.netnih.gov | Understanding of self-assembly, crystal packing, and bulk material properties. |

Green Chemistry Innovations for Sustainable Transformations of the Compound

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and transformation of this compound are no exception. Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for handling this and related compounds. glasp.co

A key area of innovation lies in the use of greener solvents and reaction conditions. The development of solvent-free reaction conditions, as demonstrated in the microwave-assisted synthesis of some amides, is a significant step forward. nih.govtandfonline.comtandfonline.com The use of vinyl benzoate (B1203000) for the direct introduction of a benzamido-moiety under solvent- and activation-free conditions is another promising green approach. tandfonline.comtandfonline.com Research into the use of water or other environmentally benign solvents is also a priority.

The development of reusable and non-toxic catalysts is another cornerstone of green chemistry. The use of solid-supported catalysts, such as diatomite earth-immobilized ionic liquids, can simplify product purification and catalyst recovery, thereby reducing waste. researchgate.net The exploration of biocatalysis, using enzymes or whole microorganisms to carry out specific transformations of nitroaromatic compounds, represents a particularly exciting frontier. nih.gov Microorganisms have been shown to be capable of mineralizing or converting a variety of nitroaromatic compounds, which could be harnessed for both synthetic and bioremediation purposes. nih.govcswab.orgmdpi.com

Furthermore, the reduction of the nitro group in this compound to an amino group is a key transformation that opens up a wide range of further chemical modifications. The development of sustainable methods for this reduction, moving away from traditional metal-based reducing agents that generate significant waste, is a critical research goal. Catalytic transfer hydrogenation and other catalytic hydrogenation methods using sustainable catalysts are promising alternatives. mdpi.comrsc.org

| Green Chemistry Approach | Description | Relevance to this compound |

| Solvent-Free Reactions | Conducting reactions without a solvent, often with microwave assistance. nih.govglasp.cotandfonline.comtandfonline.com | Minimizing volatile organic compound (VOC) emissions and simplifying work-up. |

| Reusable Catalysts | Employing solid-supported or easily separable catalysts. researchgate.netmdpi.com | Reducing waste and improving the overall efficiency of the synthetic process. |

| Biocatalysis | Utilizing enzymes or microorganisms for chemical transformations. nih.govcswab.orgmdpi.com | Offering highly selective and environmentally friendly routes for synthesis and modification. |

| Sustainable Reduction Methods | Developing greener methods for the reduction of the nitro group. mdpi.comrsc.org | Enabling access to the corresponding amino derivative for further functionalization with reduced environmental impact. |

Exploration in Optoelectronic or Responsive Materials Research (based on chemical transformations, not properties)

The ortho-nitrobenzyl group is a well-known photolabile protecting group, and this functionality, present in the this compound scaffold, opens up exciting possibilities for the development of photoresponsive materials. mdpi.comresearchgate.netumass.edu The key to these applications lies in the chemical transformations that can be triggered by light.

Upon irradiation with UV light, ortho-nitrobenzyl esters and related compounds undergo an intramolecular rearrangement to form a nitrosobenzaldehyde and release a carboxylic acid. mdpi.comresearchgate.netrsc.org This photochemical cleavage can be harnessed to create materials that change their properties in response to light. For example, incorporating this compound or its derivatives into a polymer backbone could lead to photodegradable polymers. acs.org The light-induced cleavage of the phenacyl ester linkage would break the polymer chains, leading to a change in the material's mechanical properties or solubility. mdpi.comresearchgate.net

This photo-cleavage chemistry can also be used to create photo-patternable surfaces and materials. By selectively irradiating specific areas of a thin film containing the compound, it is possible to create patterns of chemical functionality. researchgate.net For instance, if the phenacyl group is attached to a surface, its light-induced removal could expose an underlying functional group, allowing for the subsequent attachment of other molecules in a spatially controlled manner.

Furthermore, the products of the photochemical reaction, the nitrosobenzaldehyde and the released phenacyl-derived species, could themselves be reactive intermediates for further chemical transformations. This could be exploited to create more complex responsive systems where the initial photochemical event triggers a cascade of subsequent chemical reactions, leading to an amplified response. The development of such systems, where the chemical transformation of this compound is the key enabling step, is a promising direction for future research in smart materials. nih.gov

| Chemical Transformation | Trigger | Potential Application |

| Photochemical Cleavage of the N-phenacyl bond | UV light irradiation mdpi.comresearchgate.netumass.eduresearchgate.netrsc.org | Development of photodegradable polymers and photoresists. |

| Spatially Controlled Photochemical Cleavage | Masked UV light irradiation researchgate.netnih.gov | Creation of photo-patternable surfaces for microfabrication and biosensors. |

| Triggered Secondary Reactions | Photochemically generated reactive intermediates nih.gov | Design of materials with amplified responses to light stimuli. |

Q & A

Q. What are the standard synthetic routes for 4-nitro-N-phenacylbenzamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic acyl substitution, where 4-nitrobenzoyl chloride reacts with phenacylamine derivatives. Key factors include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reactants. Purity is optimized using column chromatography or recrystallization with ethanol/water mixtures .